2-Fluoro-5-methyl-4-(trifluoromethyl)aniline
Overview
Description
2-Fluoro-5-methyl-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl group attached to an aniline ring
Mechanism of Action
Target of Action
It’s known that the compound may be used in chemical synthesis studies .
Mode of Action
It’s known that the ortho-substituted fluorine can perform nucleophilic aromatic substitution . This makes 2-Fluoro-5-methyl-4-(trifluoromethyl)aniline an excellent precursor for various heterocycles .
Biochemical Pathways
It’s known that the compound can be used as a building block for various heterocycles, such as quinoxalines and quinoline, as well as tricyclic heterocycles such as benzoimidazotriazines, phenazines, and phenoxazines .
Pharmacokinetics
It’s known that similar compounds like 2-fluoroaniline are efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . N-Acetylation is also observed . At least 80% of the dose is excreted in the urine within 24 hours .
Result of Action
It’s known that the compound can be used as a building block for ocfentanil derivatives as an analgesic .
Action Environment
It’s known that similar compounds should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of fluorobenzene with trifluoroacetic acid in the presence of a suitable solvent to form the trifluoroacetic acid salt of the compound. This intermediate is then treated with a base to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methyl-4-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine and trifluoromethyl groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-5-methyl-4-(trifluoromethyl)aniline has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its ability to modulate biological activity.
Agrochemicals: The compound is utilized in the development of herbicides and insecticides.
Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as fluorinated polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)aniline
- 4-Fluoro-2-(trifluoromethyl)aniline
- 3-Amino-4-fluorobenzotrifluoride
Uniqueness
2-Fluoro-5-methyl-4-(trifluoromethyl)aniline is unique due to the presence of both a methyl group and a trifluoromethyl group on the aniline ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-fluoro-5-methyl-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-4-2-7(13)6(9)3-5(4)8(10,11)12/h2-3H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCCZPNCTRGYDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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